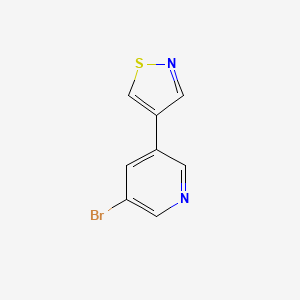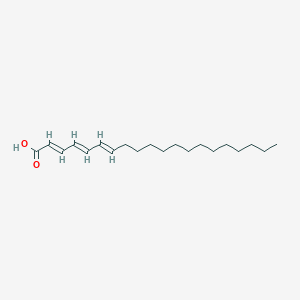
Icosa-2,4,6-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icosa-2,4,6-trienoic acid is a long-chain fatty acid with a unique structure characterized by three conjugated double bonds at positions 2, 4, and 6. This compound is part of the larger family of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-2,4,6-trienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or the chemical synthesis from simpler precursors. The extraction process often includes the use of solvents like hexane or ethanol to isolate the fatty acid from biological materials. Chemical synthesis on an industrial scale may utilize catalytic hydrogenation and dehydrogenation processes to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Icosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or ozone.
Reduction: The reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Applications De Recherche Scientifique
Icosa-2,4,6-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants and coatings.
Mécanisme D'action
The mechanism of action of Icosa-2,4,6-trienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. The compound is also known to interact with enzymes involved in fatty acid metabolism, influencing the production of bioactive lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- All-cis-icosa-8,11,14-trienoic acid
- Eicosatrienoic acid (all-cis-11,14,17-eicosatrienoic acid)
Uniqueness
Icosa-2,4,6-trienoic acid is unique due to its specific conjugated triene structure, which imparts distinct chemical reactivity and biological activity compared to other polyunsaturated fatty acids.
Propriétés
Numéro CAS |
27070-56-0 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(2E,4E,6E)-icosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h14-19H,2-13H2,1H3,(H,21,22)/b15-14+,17-16+,19-18+ |
Clé InChI |
BBWMTEYXFFWPIF-CJBMEHDJSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C=C/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


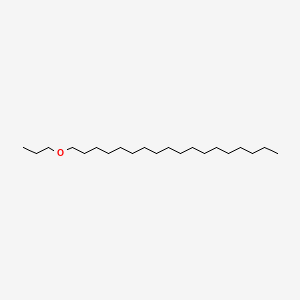
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
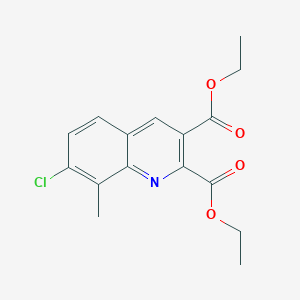
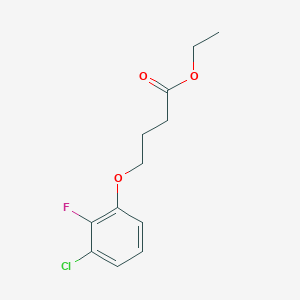

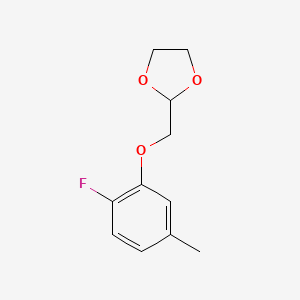
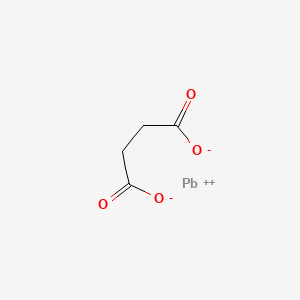
![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
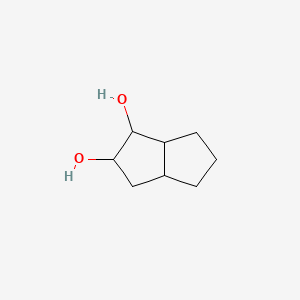
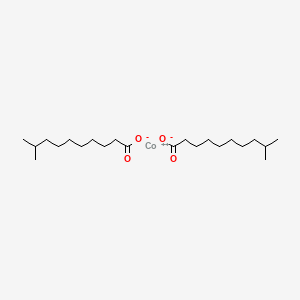
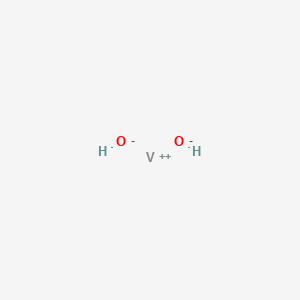
![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
